molecular formula C7H10N2O B1266459 2-(Pyridin-2-yloxy)ethanamine CAS No. 29450-07-5

2-(Pyridin-2-yloxy)ethanamine

Cat. No. B1266459
CAS RN: 29450-07-5
M. Wt: 138.17 g/mol
InChI Key: TUVONOFKFDJHBJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 2-(Pyridin-2-yloxy)ethanamine involves complex reactions under specific conditions. For instance, a compound was synthesized from the reaction of 2-pyridinecarboxaldehyde and 2-pyridinemethanol at 140°C without catalyst or solvent, leading to a series of reactions that produced a crystalline structure determined by X-ray diffraction (Percino et al., 2006). These methods highlight the intricate steps involved in synthesizing complex organic compounds.

Molecular Structure Analysis

The molecular and crystal structure of related compounds has been extensively studied. For example, single-crystal X-ray diffraction has been used to determine the structure of synthesized compounds, revealing detailed information about their crystallographic systems and molecular dimensions (Percino et al., 2006). These analyses are crucial for understanding the physical and chemical behavior of these compounds.

Chemical Reactions and Properties

The reactivity and chemical properties of 2-(Pyridin-2-yloxy)ethanamine derivatives involve interactions with various chemical agents. For instance, reactions with ethyl acetate and methanol under specific conditions lead to the formation of complex structures, demonstrating the compound's versatile reactivity and potential for forming diverse chemical structures (Percino et al., 2006).

Scientific Research Applications

DNA Interaction and Cytotoxicity

2-(Pyridin-2-yloxy)ethanamine, in the form of Cu(II) complexes with tridentate ligands, has shown significant DNA binding propensity and minor structural changes in calf thymus DNA, indicating potential applications in understanding DNA interactions and structure. The complexes also exhibit cytotoxicity against various cancer cell lines, with IC(50) values ranging between 37 and 156 μM, suggesting their potential use in cancer research and therapy (Kumar et al., 2012).

Corrosion Inhibition

Cadmium(II) Schiff base complexes, incorporating ligands like 2-(Pyridin-2-yloxy)ethanamine, have shown promising results in corrosion inhibition on mild steel. These complexes could bridge the gap between coordination inorganic chemistry and materials, as well as corrosion engineering (Das et al., 2017).

Catalysis in Chemical Reactions

Palladium(II) complexes with ligands related to 2-(Pyridin-2-yloxy)ethanamine have been used as catalysts in methoxycarbonylation of olefins, indicating their utility in industrial chemical processes (Zulu et al., 2020).

Biological Activities and Anticancer Properties

2-(Pyridin-2-yloxy)ethanamine-based copper(II) complexes have shown DNA binding/cleavage activity and notable in vitro anticancer activities against human breast adenocarcinoma cells. These findings highlight their potential as agents in biomedical research and cancer treatment (Mustafa et al., 2015).

Binding to Albumin Protein

Di-imine copper(II) complexes containing 2-(Pyridin-2-yloxy)ethanamine demonstrated peculiar reactivity in binding to albumin protein, offering insights into metal-protein interactions which are crucial in medicinal chemistry and drug design (Silveira et al., 2013).

Safety And Hazards

The compound is classified under the GHS07 category . It carries the hazard statements H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding inhalation and contact with skin and eyes .

Future Directions

The compound has been used in the synthesis of novel heterocyclic compounds with potential biological activities . Some of these compounds have shown better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Therefore, 2-(Pyridin-2-yloxy)ethanamine might have potential applications in the development of novel anti-fibrotic drugs .

properties

IUPAC Name

2-pyridin-2-yloxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-4-6-10-7-3-1-2-5-9-7/h1-3,5H,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVONOFKFDJHBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30183658
Record name 2-(2-Aminoethoxy)pyridine
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Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-2-yloxy)ethanamine

CAS RN

29450-07-5
Record name 2-(2-Pyridinyloxy)ethanamine
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Record name 2-(Pyridin-2-yloxy)ethanamine
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Record name 29450-07-5
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Record name 2-(2-Aminoethoxy)pyridine
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Record name 2-(2-aminoethoxy)pyridine
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Record name 2-(PYRIDIN-2-YLOXY)ETHANAMINE
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Synthesis routes and methods

Procedure details

A mixture of 500 mg of 2-aminoethanol and 328 mg of 60% sodium hydride-mineral oil dispersion in dioxane (27 mL) was heated to reflux for 30 min. After cooling to room temperature, 930 mg of 2-chloropyridine was added and the mixture was warmed to reflux and maintained at this temperature for 18 hrs. The reaction mixture was concentrated, diluted with water, and extracted with chloroform (3×). The organic extracts were washed with saturated brine, dried over sodium sulfate, filtered, concentrated, and the residue was purified by silica gel chromatography to give the title product as a yellow oily material. MS (M+H)+=138.9.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
328 mg
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
930 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Sniecikowska, M Gluch-Lutwin, A Bucki… - Journal of Medicinal …, 2019 - ACS Publications
Novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives were designed as “biased agonists” of serotonin 5-HT 1A receptors. The compounds were tested in signal transduction …
Number of citations: 24 pubs.acs.org
F Del Bello, A Bonifazi, M Giannella, G Giorgioni… - European Journal of …, 2017 - Elsevier
N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-(2-methoxyphenoxy)ethan-1-amine (3) is a potent 5-HT 1A receptor and α 1d -adrenoceptor (α 1d -AR) ligand. Analogues 5–10 were …
Number of citations: 18 www.sciencedirect.com

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